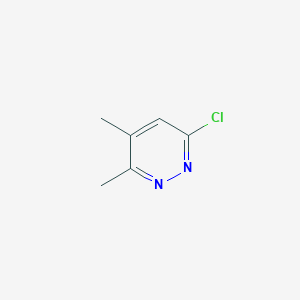

6-Chloro-3,4-dimethylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZWCOUQCKMXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679862 | |

| Record name | 6-Chloro-3,4-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873397-60-5 | |

| Record name | 6-Chloro-3,4-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3,4-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Chloro-3,4-dimethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3,4-dimethylpyridazine is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile scaffold in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, properties, and applications. A detailed, field-proven protocol for a two-step synthesis is presented, starting from the condensation of 3-methyl-2,4-pentanedione with hydrazine hydrate to form the pyridazinone intermediate, followed by chlorination using phosphorus oxychloride. The guide elucidates the mechanistic rationale behind the synthetic strategy and provides a thorough characterization of the final product, including its physicochemical properties and spectroscopic data. Furthermore, the reactivity of this compound is discussed, highlighting its utility in nucleophilic substitution and cross-coupling reactions, which are pivotal in the development of novel therapeutic agents.

Introduction

The pyridazine nucleus is a prominent feature in a multitude of compounds exhibiting diverse pharmacological activities.[1] The introduction of a chlorine atom onto the pyridazine ring, as seen in this compound, provides a reactive handle for further molecular elaboration, making it a valuable intermediate in drug discovery programs.[2] The strategic placement of the methyl groups also influences the molecule's steric and electronic properties, offering a unique starting point for the design of targeted therapeutics. This guide aims to equip researchers with the necessary knowledge to synthesize, characterize, and effectively utilize this important chemical entity.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, which is both efficient and amenable to scale-up. The logical flow of this synthesis is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4,5-Dimethyl-3(2H)-pyridazinone

The initial step involves a classical cyclocondensation reaction between a 1,3-dicarbonyl compound, 3-methyl-2,4-pentanedione, and hydrazine. This reaction is a cornerstone in the formation of pyridazine ring systems.[3]

Mechanism: The reaction proceeds via initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyridazinone ring.

Experimental Protocol:

-

To a solution of 3-methyl-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4,5-dimethyl-3(2H)-pyridazinone as a crystalline solid.

Step 2: Chlorination of 4,5-Dimethyl-3(2H)-pyridazinone

The second step is the conversion of the pyridazinone to the corresponding chloropyridazine. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a dehydrating agent.[4][5]

Mechanism: The pyridazinone exists in tautomeric equilibrium with its hydroxypyridazine form. The hydroxyl group is a poor leaving group; therefore, it is activated by reaction with POCl₃ to form a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and formation of the desired this compound.[6]

Figure 2: Simplified mechanism of chlorination using POCl₃.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, cautiously add phosphorus oxychloride (5-10 equivalents) to 4,5-dimethyl-3(2H)-pyridazinone (1 equivalent).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its use in further synthetic applications and for regulatory purposes.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not readily available; expected to be a low-melting solid |

| Boiling Point | Data not readily available; expected to be >200 °C at atmospheric pressure |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol) |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the remaining aromatic proton on the pyridazine ring, and two singlets for the two non-equivalent methyl groups. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the ring.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl protons, C=C and C=N stretching vibrations within the aromatic ring, and a characteristic C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Applications in Drug Development

The chloro-substituent at the 6-position of the pyridazine ring is a key functional group that dictates the reactivity of the molecule. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the facile introduction of diverse functional groups, which is a cornerstone of combinatorial chemistry and library synthesis in drug discovery.[7]

Furthermore, this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[8] This versatility has led to the incorporation of the dimethylpyridazine scaffold into a range of compounds with potential therapeutic applications.

While specific applications of this compound are often proprietary, the broader class of chloropyridazine derivatives has been explored for a variety of biological activities, including but not limited to:

-

Kinase Inhibitors: The pyridazine scaffold can serve as a bioisostere for other aromatic systems in the design of kinase inhibitors for oncology.[2]

-

Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal agents.[9]

-

Central Nervous System (CNS) Agents: The pyridazine core is present in compounds targeting various CNS receptors.

The logical progression of utilizing this compound in a drug discovery workflow is outlined below.

Figure 3: Application of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its straightforward two-step synthesis, coupled with the reactivity of the chloro-substituent, allows for the generation of diverse molecular libraries for biological screening. This guide provides the foundational knowledge and practical protocols necessary for the synthesis and characterization of this key intermediate, empowering researchers to leverage its potential in the quest for novel therapeutics.

References

-

PMC. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

-

Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

-

PubMed. New pyridazine derivatives: synthesis, chemistry and biological activity. [Link]

-

PubMed. Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. [Link]

-

Chemsrc. 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7. [Link]

-

MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

-

MDPI. 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. [Link]

-

INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

-

PMC. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

-

Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

-

PubMed. POCl3 chlorination of 4-quinazolones. [Link]

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

-

Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

-

ResearchGate. Some Recent Approaches of Biologically Active Substituted Pyridazine and Phthalazine Drugs | Request PDF. [Link]

-

PubChem. 2-Chloro-3,4-dimethylpyridine. [Link]

-

PubChem. 4-Chloro-2,6-dimethylpyridine. [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Synthesis, characterization and crystal structure of 6-Chloro-4,4′-dimethyl-2,2′-bipyridine and 4,4. [Link]

-

SciSpace. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

-

SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

-

ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

-

SpectraBase. 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine - Optional[13C NMR]. [Link]

-

PubChem. 4-Chloro-2,6-dimethylpyridine. [Link]

-

PMC. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

-

Organic Syntheses. 2,6-dimethylpyridine. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

-

PubChem. 3,4-Dimethylpyridine. [Link]

-

NIST WebBook. Pyridine, 3,4-dimethyl-. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. rsc.org [rsc.org]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 7. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-3,4-dimethylpyridazine (CAS 873397-60-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in the field of medicinal chemistry.[1] Its inherent physicochemical properties, such as its dipole moment and capacity for hydrogen bonding, render it a versatile scaffold for the development of novel therapeutic agents. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2][3][4] The compound 6-Chloro-3,4-dimethylpyridazine, belonging to this esteemed class of molecules, holds significant potential as a key intermediate or a pharmacologically active agent in its own right. This guide provides a comprehensive technical overview of its characterization, synthesis, and potential applications, drawing upon established principles of organic chemistry and data from structurally related compounds.

Physicochemical and Spectroscopic Characterization

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Justification |

| CAS Number | 873397-60-5 | Registry Number |

| Molecular Formula | C₆H₇ClN₂ | Based on structure |

| Molecular Weight | 142.59 g/mol | Calculated from formula |

| Appearance | Pale-yellow to Yellow-brown Solid | Typical for similar chlorinated pyridazines |

| Purity | Typically ≥95% | As per commercial suppliers |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from related structures |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive NMR analysis is a cornerstone of structural elucidation. The expected ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are outlined below. These predictions are based on the analysis of similar substituted pyridazine and pyridine systems.[5][6]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 7.3 - 7.5 | Singlet | 1H | Aromatic C-H (H5) | The proton on the pyridazine ring is expected to be in the aromatic region, deshielded by the electronegative nitrogen and chlorine atoms. |

| ~ 2.4 - 2.6 | Singlet | 3H | Methyl C-H (-CH₃ at C4) | The methyl group at C4 is adjacent to the chloro-substituted carbon, leading to a slightly downfield shift. |

| ~ 2.2 - 2.4 | Singlet | 3H | Methyl C-H (-CH₃ at C3) | The methyl group at C3 is expected to be slightly more shielded compared to the C4-methyl. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 158 - 162 | C6 (C-Cl) | The carbon bearing the chlorine atom is significantly deshielded. |

| ~ 155 - 159 | C3 | The carbon atom adjacent to a nitrogen and bearing a methyl group. |

| ~ 135 - 140 | C4 | The carbon atom adjacent to a nitrogen and bearing a methyl group. |

| ~ 125 - 130 | C5 | The carbon atom with an attached proton. |

| ~ 20 - 23 | -CH₃ at C4 | Typical chemical shift for a methyl group on an aromatic ring. |

| ~ 18 - 21 | -CH₃ at C3 | Typical chemical shift for a methyl group on an aromatic ring. |

Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, this compound is expected to exhibit a distinct molecular ion peak. A key feature will be the isotopic pattern of the chlorine atom, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak.[7][8]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 142 | [M]⁺ | Molecular ion peak (with ³⁵Cl). |

| 144 | [M+2]⁺ | Isotopic peak due to ³⁷Cl, with an intensity of approximately 33% of the M⁺ peak. |

| 127 | [M-CH₃]⁺ | Loss of a methyl radical, a common fragmentation pathway.[9][10] |

| 107 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 78 | [C₅H₄N]⁺ | Further fragmentation of the pyridazine ring. |

The fragmentation pattern provides a fingerprint for the molecule, confirming both its molecular weight and the presence of a chlorine atom.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.[12]

Table 5: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Methyl (-CH₃) |

| 1600 - 1450 | C=C and C=N stretch | Pyridazine ring |

| 1450 - 1350 | C-H bend | Methyl (-CH₃) |

| 850 - 750 | C-Cl stretch | Aryl-Chloride |

Synthesis and Reactivity

A plausible synthetic route to this compound can be conceptualized based on established pyridazine chemistry, particularly from a corresponding pyridazinone precursor.[13]

Proposed Synthetic Protocol

A likely precursor is 3,4-dimethyl-2H-pyridazin-6-one. The chlorination of this pyridazinone can be achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

Step-by-step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3,4-dimethyl-2H-pyridazin-6-one.

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed without a solvent or in a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for utilizing this compound in drug discovery.

Role in the Development of Anti-inflammatory Agents

Chronic inflammation is implicated in a variety of diseases. Pyridazine-containing molecules have shown promise as anti-inflammatory agents by modulating key inflammatory mediators such as TNF-α and IL-6. [3]The this compound scaffold can be used to synthesize novel compounds for evaluation in inflammatory disease models.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data from similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. [14][15][16] Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

In Case of Exposure:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While direct experimental data is limited, its properties and reactivity can be reliably inferred from its structure and the well-established chemistry of related pyridazines. Its utility as a reactive intermediate makes it a key building block for the synthesis of diverse molecular libraries, particularly in the search for new anticancer and anti-inflammatory agents. As research into pyridazine-based therapeutics continues to expand, the importance of versatile intermediates like this compound is set to grow.

References

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). SciRP.org. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed. [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PMC - NIH. [Link]

- Supporting Information. (n.d.).

- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.).

-

3-Chloropyridazine. (n.d.). PubChem. [Link]

- Preparation method of 3,4,6-trichloro-pyridazine. (n.d.).

- 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET. (2025).

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022).

-

Synthesis of 3-(3-amino-3-methylbutoxy)-6-chloropyridazine. (n.d.). PrepChem.com. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

IR and NMR Spectroscopic Investigation of 3-Halo-2,6- dimethylpyridine /V-Oxides and Their 4-Nitro Derivatives. (n.d.). Chemical Papers. [Link]

- Multinuclear NMR spectra of [Pt(L)CI,]- (L = pyridine derivatives) complexes and crystal. (n.d.).

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]

-

2-Chloropyridazine. (n.d.). PubChem. [Link]

-

6-Chloro-3,4-dimethylpyridin-2-amine. (n.d.). PubChem. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. chempap.org [chempap.org]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. 3,6-Dichloro-4,5-dimethylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 6-Chloro-3,4-dimethylpyridazine: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-Chloro-3,4-dimethylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds to forecast the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive approach, grounded in established spectroscopic principles, offers a robust framework for the identification and characterization of this compound in a research and development setting.

Molecular Structure and Isomeric Considerations

This compound possesses a pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a chlorine atom at position 6 and two methyl groups at positions 3 and 4. The structural arrangement of these substituents dictates the electronic environment of each atom, which in turn governs the molecule's interaction with various spectroscopic techniques.

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting signals for the two methyl groups and one aromatic proton. The chemical shifts are predicted based on the electronic effects of the nitrogen atoms and the chlorine substituent.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 | 7.6 - 7.8 | Singlet | 1H | The lone aromatic proton at the C5 position is expected to be deshielded by the adjacent nitrogen and chlorine atoms. |

| 4-CH₃ | 2.4 - 2.6 | Singlet | 3H | The methyl group at C4 will be slightly deshielded by the aromatic ring. |

| 3-CH₃ | 2.3 - 2.5 | Singlet | 3H | The methyl group at C3 is in a similar electronic environment to the 4-CH₃ group. |

Experimental Protocol for ¹H NMR Spectroscopy:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

A standard approach would involve introducing the sample into an electron ionization mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The instrument would be scanned over a mass range of approximately m/z 40-300.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of this compound. By leveraging data from analogous compounds, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predictions, along with the provided experimental protocols, offer a valuable resource for researchers and scientists in the synthesis, identification, and characterization of this and related heterocyclic compounds. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural elucidation of novel chemical entities.

References

-

NIST Chemistry WebBook, SRD 69: Pyridazine, 3,6-dichloro- ([Link])

-

NIST Chemistry WebBook, SRD 69: Pyridine, 3,4-dimethyl- ([Link])

-

PubChem Compound Summary for CID 11274989, 3-Chloropyridazine. ([Link])

-

SpectraBase, 3-Amino-6-chloro-pyridazine. ([Link])

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Solubility of 6-Chloro-3,4-dimethylpyridazine in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-3,4-dimethylpyridazine in Organic Solvents

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. In the absence of extensive public data for this specific compound, this document outlines the foundational principles of solubility, details the predicted physicochemical properties of this compound, and presents a robust experimental methodology for accurate solubility determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of solubility for applications in synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in a Research and Development Context

This compound is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridazine ring's unique physicochemical properties, including its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it a valuable scaffold in the design of novel molecules.[1] Understanding the solubility of derivatives like this compound in organic solvents is paramount for several key processes in research and development:

-

Reaction Kinetics: The rate and outcome of chemical reactions are often dependent on the concentration of reactants in solution.

-

Purification Processes: Techniques such as crystallization and chromatography rely on differences in solubility to separate a target compound from impurities.

-

Formulation Development: For pharmaceutical applications, achieving the desired concentration of an active pharmaceutical ingredient (API) in a suitable solvent system is crucial for bioavailability and efficacy.

The introduction of chloro and dimethyl substituents to the pyridazine core will influence its polarity, hydrogen bonding capabilities, and overall molecular architecture, thereby affecting its solubility profile across a range of organic solvents.[2]

Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₆H₇ClN₂ | - |

| Molecular Weight | 142.59 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridazines |

| Polarity | Polar molecule | The presence of nitrogen and chlorine atoms creates a significant dipole moment.[1] |

| Hydrogen Bond Acceptor | Yes | The two nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.[1] |

| Hydrogen Bond Donor | No | Lacks O-H or N-H bonds. |

The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents compared to non-polar solvents.[3] The extent of this solubility will be modulated by the specific interactions between the solute and each solvent.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for obtaining reliable and reproducible solubility data. The following workflow outlines the key stages of a comprehensive solubility screening study.

Figure 1: A generalized workflow for the experimental determination of solubility.

Causality Behind Experimental Choices:

-

Purity Analysis (A): The presence of impurities can significantly alter the measured solubility. Therefore, confirming the purity of this compound via techniques like NMR or HPLC is a critical first step.

-

Solvent Selection (B): A range of solvents with varying polarities should be chosen to build a comprehensive solubility profile. Degassing the solvents can prevent the formation of bubbles that may interfere with analysis.

-

Equilibration (D): Achieving a true equilibrium between the dissolved and undissolved solute is essential for accurate measurement. The duration of equilibration (typically 24-48 hours) should be sufficient to reach a steady state.[4]

-

Phase Separation (E): It is crucial to completely separate the saturated solution from the excess solid without altering the temperature, which could cause precipitation or further dissolution. Syringe filters (e.g., 0.45 µm PTFE) are commonly used.[4]

-

Analytical Method (F vs. G): While gravimetric analysis is simpler, it is prone to errors from residual solvent or handling losses. Chromatographic or spectroscopic methods, when properly calibrated, offer significantly higher accuracy and precision.[4]

Detailed Experimental Protocol for Solubility Determination

The following protocol details a robust method for determining the solubility of this compound using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringes and syringe filters (0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for 24-48 hours with continuous agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express solubility in desired units (e.g., g/L, mol/L).

-

Factors Influencing the Solubility of this compound

Several factors will govern the solubility of this compound in a given organic solvent:

-

Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents (e.g., ethanol, methanol, DMSO) than in non-polar solvents (e.g., hexane, toluene).[3] The principle of "like dissolves like" is the primary determinant.[5]

-

Hydrogen Bonding: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) may exhibit enhanced solubility through these interactions.[6][7]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][8] This relationship should be determined experimentally for each solvent system.

-

Molecular Size and Shape: The relatively small and planar structure of this compound should facilitate its interaction with solvent molecules.[3]

Conclusion

While specific quantitative solubility data for this compound is not yet widely published, a comprehensive understanding of its physicochemical properties and the application of a robust experimental methodology can provide the necessary data for its effective use in research and development. By following the principles and protocols outlined in this guide, researchers can accurately determine the solubility profile of this compound, enabling the optimization of synthetic, purification, and formulation processes.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? . (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence . (n.d.). MDPI. Retrieved from [Link]

-

Predicting the solubility of sulfamethoxypyridazine in individual solvents. II: Relationship between solute-solvent interaction terms and partial solubility parameters . (1989). PubMed. Retrieved from [Link]

-

Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters . (1989). PubMed. Retrieved from [Link]

-

6-Chloro-3,4-dimethylpyridin-2-amine . (n.d.). PubChem. Retrieved from [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery . (n.d.). PMC. Retrieved from [Link]

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.).

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 溶剂混溶性表 [sigmaaldrich.com]

- 6. Predicting the solubility of sulfamethoxypyridazine in individual solvents. II: Relationship between solute-solvent interaction terms and partial solubility parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

The Strategic Application of 6-Chloro-3,4-dimethylpyridazine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, valued for its unique physicochemical properties that enhance drug-like characteristics.[1] This technical guide delves into the untapped potential of a specific, yet under-explored derivative: 6-Chloro-3,4-dimethylpyridazine. We will provide a comprehensive overview of its synthesis, reactivity, and, most importantly, its prospective applications as a versatile building block in the design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation pharmaceuticals. We will explore its potential in key therapeutic areas such as oncology and inflammation, supported by detailed, actionable experimental protocols and workflows.

The Pyridazine Core: A Foundation for Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, offers several distinct advantages in drug design. The presence of these nitrogen atoms increases polarity and aqueous solubility compared to carbocyclic analogs.[1][2] The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, facilitating robust interactions with biological targets.[1] Furthermore, the pyridazine moiety can positively influence a molecule's metabolic stability and has been associated with low cytochrome P450 inhibitory effects.[1] These collective properties make pyridazine-based compounds highly attractive for optimizing lead candidates in drug discovery programs. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]

Synthesis of this compound: A Practical, Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from the corresponding pyridazinone. The following protocol is a self-validating system, designed for reproducibility and scalability in a research setting.

2.1. Synthesis of the Precursor: 3,4-dimethyl-6-hydroxypyridazine

The initial step involves the synthesis of the pyridazinone precursor. While several methods exist, a common approach involves the condensation of a dicarbonyl compound with hydrazine.

2.2. Chlorination of 3,4-dimethyl-6-hydroxypyridazine

The critical chlorination step transforms the pyridazinone into the reactive this compound. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

Experimental Protocol: Chlorination of 3,4-dimethyl-6-hydroxypyridazine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 3,4-dimethyl-6-hydroxypyridazine (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. This step must be done slowly and in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

The Chemical Reactivity of this compound: A Gateway to Novel Derivatives

The chlorine atom at the 6-position of the pyridazine ring is the key to the medicinal chemistry potential of this scaffold. It serves as a versatile handle for introducing a wide array of functional groups through two primary reaction types: nucleophilic aromatic substitution (SNAᵣ) and palladium-catalyzed cross-coupling reactions.

3.1. Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-withdrawing nature of the pyridazine ring's nitrogen atoms activates the C6-chloro group for nucleophilic attack. This allows for the displacement of the chloride with various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.

Experimental Protocol: General Procedure for SNAᵣ with Amines

-

Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) and the desired amine (1.2-2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.

3.2. Palladium-Catalyzed Cross-Coupling Reactions

The C6-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Purify the crude product via column chromatography.

Potential Therapeutic Applications and Target-Oriented Design

While direct biological data for this compound is limited, its structural motifs suggest significant potential in several therapeutic areas. The dimethylpyridine core, for instance, has been explored in the context of anticancer and anti-inflammatory agents.[3][6]

4.1. Anticancer Drug Discovery

The pyridazine scaffold is a prominent feature in numerous anticancer agents.[3] Derivatives of this compound could be designed to target various cancer-related pathways.

-

Kinase Inhibitors: The pyridazine core can mimic the purine scaffold of ATP, making it an excellent starting point for designing kinase inhibitors. By introducing appropriate side chains at the C6 position, one could target kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs).

Proposed Screening Cascade for Kinase Inhibitors

Caption: A tiered screening approach for identifying kinase inhibitors.

4.2. Anti-inflammatory Agents

Pyridazine and pyridazinone derivatives have shown promise as anti-inflammatory agents by targeting key mediators like TNF-α and IL-6.[4] Furthermore, some dimethylpyridine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[3][6]

-

COX Inhibitors: By synthesizing a library of amides or ethers from this compound, it is plausible to develop selective COX-2 inhibitors, which could offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data on Related Dimethylpyridine Derivatives as COX Inhibitors

| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |

| PS18 | COX-1 | 15.2 | - | [6] |

| PS19 | COX-2 | 8.5 | - | [6] |

| PS33 | COX-1 | 10.8 | - | [6] |

Conclusion and Future Directions

This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the C6-chloro group provide a solid foundation for the creation of diverse compound libraries. Based on the known biological activities of related pyridazine and dimethylpyridine derivatives, there is a strong rationale for exploring its potential in developing novel anticancer and anti-inflammatory agents. The experimental protocols and screening strategies outlined in this guide offer a practical roadmap for researchers to unlock the therapeutic potential of this intriguing molecule. Future work should focus on the systematic synthesis and biological evaluation of derivatives to establish clear structure-activity relationships and identify lead compounds for further development.

References

-

The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. MDPI. Available from: [Link]

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available from: [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available from: [Link]

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. Available from: [Link]

-

Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles. Crossref. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles [chooser.crossref.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

Review of Synthetic Routes for Substituted Pyridazines: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine scaffold, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its prominence is not accidental; the unique physicochemical properties endowed by the 1,2-diazine core offer significant advantages in drug design. The two nitrogen atoms increase polarity and aqueous solubility, while their lone pairs act as effective hydrogen bond acceptors, enabling potent interactions with biological targets.[1] This scaffold is a key component in numerous approved drugs and clinical candidates, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and neurological applications.[1][3][4] Notable examples include the antidepressant Minaprine, the antibacterial Sulfamethoxypyridazine, and the cardiotonic agent Levosimendan.[4][5][6]

However, the therapeutic potential of pyridazine-based compounds is intrinsically linked to the accessibility of diverse substitution patterns on the core ring. The discrepancy between the ubiquity of the related pyridine heterocycle and the relative scarcity of pyridazines in approved drugs can be partly attributed to a "synthesis gap."[7] While pyridine syntheses are well-established, pyridazine construction often requires more nuanced strategies due to the electronic nature of the adjacent nitrogen atoms.[7]

This technical guide provides a comprehensive overview of the most robust and versatile synthetic routes to substituted pyridazines. As a Senior Application Scientist, my focus extends beyond mere procedural recitation. We will delve into the causality behind experimental choices, explore the mechanistic underpinnings of each transformation, and provide field-proven protocols to empower researchers in their drug discovery endeavors. We will journey from classical cyclocondensation reactions to modern cycloaddition and cross-coupling strategies, equipping you with the knowledge to rationally design and execute the synthesis of novel pyridazine derivatives.

Part 1: The Cornerstone of Pyridazine Synthesis: Cyclocondensation of 1,4-Dicarbonyl Precursors

The most traditional and conceptually straightforward approach to the pyridazine ring is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[8][9] This methodology, analogous to the well-known Paal-Knorr synthesis of pyrroles and furans, forms the bedrock of pyridazine chemistry.[10][11][12] The reaction is prized for its reliability and the direct formation of the C4N2 core.

Causality and Mechanistic Insight:

The driving force for this reaction is the formation of a stable, six-membered aromatic ring. The synthesis proceeds through a two-step sequence. First, the nucleophilic hydrazine attacks the two carbonyl groups of the 1,4-dicarbonyl substrate, leading to the formation of a non-aromatic dihydropyridazine intermediate through the elimination of two water molecules.[9][13] The subsequent and critical step is the oxidation of this intermediate to furnish the final aromatic pyridazine.[13] This final oxidation is crucial; attempting to construct the ring from a precursor that already contains a double bond can lead to complications with cis/trans isomerism.[13]

The versatility of this method is enhanced by the use of 1,4-dicarbonyl equivalents, such as γ-keto acids or γ-keto esters, which react with hydrazine to form pyridazinones—a highly valuable subclass of the pyridazine family.[14][15]

Diagram: Paal-Knorr Type Pyridazine Synthesis

Caption: Paal-Knorr type synthesis of pyridazines from 1,4-diketones.

Experimental Protocol: Synthesis of 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

This protocol is adapted from established procedures for the cyclocondensation of a γ-keto acid with hydrazine hydrate.[15]

-

Step 1: Synthesis of 4-oxo-4-(4-methylphenyl)butanoic acid:

-

To a stirred suspension of anhydrous aluminum chloride (0.15 mol) in nitrobenzene (50 mL), add succinic anhydride (0.1 mol) portion-wise, maintaining the temperature below 10°C.

-

Add toluene (0.1 mol) dropwise to the reaction mixture over 30 minutes.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture onto crushed ice containing concentrated HCl (20 mL).

-

Extract the resulting solid with sodium bicarbonate solution. Acidify the aqueous layer with dilute HCl to precipitate the product.

-

Filter, wash with cold water, and recrystallize from ethanol to yield the γ-keto acid.

-

-

Step 2: Cyclization to 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one:

-

A mixture of 4-oxo-4-(4-methylphenyl)butanoic acid (0.01 mol) and hydrazine hydrate (99%, 0.015 mol) in ethanol (30 mL) is refluxed for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure pyridazinone derivative. The reported yield for this compound is 70%.[15]

-

Data Presentation: 1,4-Dicarbonyl Precursors and Conditions

| Precursor Type | Hydrazine Source | Conditions | Product Type | Typical Yields | Reference |

| 1,4-Diketone (saturated) | Hydrazine Hydrate | Ethanol, Reflux, then Oxidation (e.g., CrO₃/AcOH) | Substituted Pyridazine | Moderate-Good | [14] |

| α,β-Unsaturated 1,4-Diketone | Hydrazine Hydrate | Acid or Base catalyst | Substituted Pyridazine | Good | [9] |

| γ-Keto Acid | Hydrazine Hydrate | Ethanol, Reflux | 4,5-Dihydropyridazin-3-one | 60-80% | [14][15] |

| Maleic Anhydride | Hydrazine Hydrate | Acetic Acid, Ethanol, Reflux | Pyridazine-3,6-dione | Good | [2][6] |

Part 2: Powerful Ring Construction via [4+2] Cycloaddition Reactions

For accessing highly substituted and electronically diverse pyridazines, [4+2] cycloaddition reactions, particularly the inverse-electron-demand aza-Diels-Alder (iEDDA) reaction, are exceptionally powerful tools.[16][17] This strategy involves the reaction of an electron-deficient diazadiene with an electron-rich dienophile.

Causality and Mechanistic Insight:

The most common diazadiene used for this purpose is a 1,2,4,5-tetrazine derivative. The reaction with an alkyne or alkene dienophile proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which is inherently unstable. This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen gas (N₂) to afford the aromatic pyridazine ring.[7] This extrusion of N₂ is a powerful thermodynamic driving force for the reaction, often allowing it to proceed under mild conditions without the need for metal catalysts.

A notable and highly regioselective variant employs 1,2,3-triazines as the diene component, reacting with electron-rich dienophiles like 1-propynylamines.[5][18][19][20] This metal-free approach provides direct access to a wide array of substituted pyridazines with excellent functional group tolerance and high yields.[18][21]

Diagram: Inverse-Electron-Demand Aza-Diels-Alder (iEDDA) Synthesis

Caption: iEDDA synthesis of pyridazines from 1,2,4,5-tetrazines.

Experimental Protocol: Synthesis of 6-Aryl-pyridazin-3-amine via iEDDA

This protocol is based on the highly regioselective, metal-free reaction of 1,2,3-triazines with 1-propynylamines.[5][18][21]

-

Step 1: Preparation of the Reaction Mixture:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the substituted 1,2,3-triazine (1.0 equiv) in anhydrous chloroform (CHCl₃).

-

Cool the solution to the specified reaction temperature (e.g., -20 °C or room temperature, depending on the substrate).

-

-

Step 2: Addition of Dienophile:

-

Add the 1-propynylamine derivative (1.1 equiv) dropwise to the stirred solution of the 1,2,3-triazine.

-

-

Step 3: Reaction Monitoring:

-

Allow the reaction to stir at the specified temperature for the required time (typically 7-24 hours).

-

Monitor the progress of the reaction by TLC until the starting triazine is consumed.

-

-

Step 4: Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-aryl-pyridazin-3-amine.

-

Yields for this methodology are frequently high, often in the 73-94% range.[5]

-

Data Presentation: Comparison of [4+2] Cycloaddition Strategies

| Diene | Dienophile | Conditions | Key Features | Reference |

| 1,2,4,5-Tetrazines | Alkenes, Alkynes | Heat or catalyst-free | Highly versatile, N₂ extrusion drives reaction | [7] |

| 1,2,3-Triazines | 1-Propynylamines | Neutral, metal-free, -20°C to RT | Excellent regioselectivity, broad substrate scope, high yields | [5][18][21] |

| α-Halogeno Hydrazones | Enaminones | Catalyst-free, mild conditions | Novel route to pyridazines and tetrahydrocinnolines | [22] |

| Phenylazosulfonates | Furans | Single step, room temp. | Forms pyridazinium salts via short-lived phenyldiazenes | [19] |

Part 3: Refining the Core: Late-Stage Functionalization via Cross-Coupling

While de novo ring synthesis provides the pyridazine core, the ability to perform late-stage functionalization is paramount for generating analogues in drug discovery programs. Transition metal-catalyzed cross-coupling reactions are the undisputed workhorses for this task, enabling the installation of aryl, heteroaryl, and alkyl groups onto a pre-formed pyridazine ring.[23][24]

Causality and Mechanistic Insight:

The Suzuki-Miyaura reaction is perhaps the most widely employed cross-coupling method in this context.[25] It involves the palladium-catalyzed coupling of a halopyridazine (or pyridazine triflate) with an organoboron reagent, typically a boronic acid or ester. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid, which can be a competing pathway.[26][27]

This approach is indispensable because it provides synthetic access to substitution patterns that are challenging to achieve through ring-forming reactions. For instance, complex biaryl structures, which are common motifs in modern pharmaceuticals, can be constructed efficiently.[26] The development of methods to first generate pyridazinylboronic esters via directed ortho-metalation (DoM) has further expanded the scope, allowing the pyridazine itself to act as the organometallic partner in the coupling.[26][27]

Diagram: General Workflow for Cross-Coupling Functionalization

Caption: Workflow for pyridazine functionalization via cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling on a Chloropyridazine

This protocol is a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloropyridazine with a boronic acid.[25][26]

-

Step 1: Reagent Preparation:

-

To a reaction vessel, add the chloropyridazine substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv).

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

-

Step 2: Solvent Addition and Reaction:

-

Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring.

-

-

Step 3: Reaction Monitoring and Work-up:

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Step 4: Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridazine.

-

Yields for such couplings are typically in the 40-75% range, though they can be higher depending on the substrates.[26]

-

Data Presentation: Overview of Cross-Coupling Reactions on Pyridazines

| Reaction Name | Coupling Partners | Catalyst/Ligand System | Key Features | Reference |

| Suzuki-Miyaura | Halopyridazine + Boronic Acid/Ester | Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Wide functional group tolerance, commercially available reagents | [25][26] |

| Stille | Halopyridazine + Organostannane | Pd(0) catalysts | Tolerant of many functional groups, but toxicity of tin reagents is a drawback | [23] |

| Negishi | Halopyridazine + Organozinc | Pd or Ni catalysts | High reactivity, useful for challenging couplings | [23][26] |

| Heck | Halopyridazine + Alkene | Pd catalysts | Forms C-C bonds with alkenes, introduces vinyl groups | [23] |

Conclusion and Future Outlook

The synthesis of substituted pyridazines has evolved significantly from its classical roots. The foundational cyclocondensation of 1,4-dicarbonyls remains a reliable method for constructing the core, while modern [4+2] cycloaddition reactions offer unparalleled efficiency and regiocontrol for accessing highly decorated systems directly. Furthermore, the advent of robust late-stage functionalization techniques, dominated by palladium-catalyzed cross-coupling, has empowered medicinal chemists to rapidly generate and optimize libraries of pyridazine-based compounds.

The continued importance of the pyridazine heterocycle as a privileged scaffold in drug discovery will undoubtedly drive further innovation.[1][17] Emerging areas such as direct C-H functionalization and skeletal editing, which aim to transform more abundant heterocycles like pyridines directly into pyridazines, represent the next frontier.[7][28] These advancements will continue to close the "synthesis gap," ensuring that the full therapeutic potential of this remarkable heterocyclic system can be realized by researchers and, ultimately, benefit patients worldwide.

References

-

Title: Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Pyridazine Source: ChemTube3D URL: [Link]

-

Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: PubMed URL: [Link]

-

Title: Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology Source: ACS Publications URL: [Link]

-

Title: Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: ACS Publications URL: [Link]

-

Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics Source: PubMed Central URL: [Link]

-

Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES URL: [Link]

-

Title: Synthesis of pyridazines Source: Organic Chemistry Portal URL: [Link]

-

Title: Product Class 8: Pyridazines Source: Science of Synthesis URL: [Link]

-

Title: Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: PubMed URL: [Link]

-

Title: Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: ACS Publications URL: [Link]

-

Title: Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology Source: ACS Publications URL: [Link]

-

Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: PubMed URL: [Link]

-

Title: The synthesis of pyridazine by [4+2] cycloaddition Source: ResearchGate URL: [Link]

-

Title: Synthesis and reactions of pyridazines heterocyclic chemistry Source: Studypool URL: [Link]

-

Title: Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL: [Link]

-

Title: Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains Source: MDPI URL: [Link]

-

Title: Recent Advances in Pyridazine Chemistry Source: ResearchGate URL: [Link]

-

Title: A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS Source: IJCRT.org URL: [Link]

-

Title: Recent advances in pyridazine chemistry Source: ResearchGate URL: [Link]

-

Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL: [Link]

-

Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Transition metal-catalyzed functionalization of pyrazines Source: Royal Society of Chemistry URL: [Link]

-

Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: Royal Society of Chemistry URL: [Link]

-

Title: A One-Pot Approach to Novel Pyridazine C-Nucleosides Source: PubMed Central URL: [Link]

-

Title: PYRIDAZINE#PYRIDAZINE SYNTHESIS Source: YouTube URL: [Link]

-

Title: Studies on new substituted pyridazinones: synthesis and biological evaluation Source: SciELO URL: [Link]

-

Title: Synthetic pathways to substituted/heterocyclic pyridazines Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides Source: Wiley Online Library URL: [Link]

-

Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]

-

Title: Aromatic- pyridine synthesis (Paal-Knorr) Source: Organic Mechanisms Online URL: [Link]

-

Title: Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins Source: The Synthesis Workshop URL: [Link]

-

Title: Bridging the pyridine-pyridazine synthesis gap by skeletal editing Source: Knowledge UChicago URL: [Link]

-

Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]

-

Title: Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism Source: YouTube URL: [Link]

-

Title: Strategy for the synthesis of pyridazine heterocycles and their derivatives Source: PubMed URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijcrt.org [ijcrt.org]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. studypool.com [studypool.com]

- 9. youtube.com [youtube.com]

- 10. Organic Mechanisms Online [orgmech.co.uk]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. iglobaljournal.com [iglobaljournal.com]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 19. Pyridazine synthesis [organic-chemistry.org]

- 20. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 24. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 25. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. m.youtube.com [m.youtube.com]

Starting materials for 6-Chloro-3,4-dimethylpyridazine synthesis

An In-depth Technical Guide to the Starting Materials and Synthesis of 6-Chloro-3,4-dimethylpyridazine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the strategic selection of starting materials, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource.

Strategic Overview: Retrosynthetic Analysis

To logically devise a synthesis for this compound, we begin with a retrosynthetic approach. The primary disconnection points are the C-Cl bond and the bonds forming the pyridazine ring.